Quercetin 3,7-Dimethyl Ether

Vascular Pharmacology Flavonoid SAR Nitric Oxide/cGMP Pathway

Unmodified quercetin exhibits poor oral bioavailability (~5.3%) and chemical instability from free hydroxyl autoxidation, undermining reproducibility in vascular and inflammation models. Quercetin 3,7-dimethyl ether resolves this via 3,7-O-methylation, enhancing lipophilicity and metabolic stability: • 5.5-fold higher vasorelaxant pEC₅₀ (4.70 vs. 3.96) in aortic ring assays-lower working concentrations reduce off-target effects • Broad-spectrum anti-inflammatory: simultaneously suppresses NO, IL-1β, IL-6, TNF-α, IL-8, iNOS, and COX-2 in macrophage and colon epithelial models • Validated in vivo at 114 mg/kg p.o. in acetaminophen-induced hepatotoxicity model Supplied with ≥98% HPLC purity and comprehensive CoA. Standard global shipping for R&D use.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 2068-02-2
Cat. No. B124393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin 3,7-Dimethyl Ether
CAS2068-02-2
Synonyms3,7-dimethoxy-5,3',4'-trihydroxyflavone
DTHF
quercetin 3,7-dimethyl ethe
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C17H14O7/c1-22-9-6-12(20)14-13(7-9)24-16(17(23-2)15(14)21)8-3-4-10(18)11(19)5-8/h3-7,18-20H,1-2H3
InChIKeyLUJAXSNNYBCFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Quercetin 3,7-Dimethyl Ether: Vasorelaxant and Anti-inflammatory Flavonol


Quercetin 3,7-dimethyl ether (3,7-di-O-methylquercetin) is a naturally occurring flavonol with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol [1]. It is a methylated derivative of quercetin, characterized by methoxy groups at the 3- and 7-positions of the flavonoid backbone . The compound has been isolated from several plant sources including Croton schiedeanus and Siegesbeckia pubescens, and is recognized for its NO/cGMP pathway-related vasorelaxant activity and multi-target anti-inflammatory effects [2].

Pathway NO/cGMP pathway-dependent vasorelaxation research
Profile Multi-cytokine (IL-1β, IL-6, TNF-α, IL-8) suppression in macrophage and epithelial models
Attribute 3,7-di-O-methyl pattern may support metabolic stability screening and SAR studies

Why Quercetin 3,7-Dimethyl Ether Cannot Be Replaced


The methylation pattern of quercetin 3,7-dimethyl ether is not a trivial structural variation. In a direct head-to-head comparison in rat aortic rings, the compound exhibited a significantly higher vasorelaxant pEC50 (4.70 ± 0.18) than unmodified quercetin (3.96 ± 0.07) and other methylated analogs [1]. This is consistent with the broader structure-activity relationship in flavonoids, where specific hydroxyl/methoxy substitution patterns dictate both potency and target engagement [2]. Furthermore, unmodified quercetin suffers from notoriously low oral bioavailability (~5.3%) and poor chemical stability due to the susceptibility of its free hydroxyl groups to autoxidation [3]. The methylation at the 3- and 7-positions in quercetin 3,7-dimethyl ether increases lipophilicity and reduces the number of metabolically labile sites, suggesting improved metabolic stability and potentially enhanced bioavailability, making generic substitution with unmodified quercetin scientifically unsound for studies requiring predictable pharmacokinetic behavior or specific vasorelaxant pharmacology [4].

Methylation-dependent vasorelaxant response
The 3,7-di-O-methyl substitution may alter vasorelaxant potency and NO/cGMP pathway engagement compared to unmodified quercetin.
Divergent radical scavenging profile
3-O-substitution can abolish peroxyl radical protection, limiting direct substitution in oxidative stress assays that depend on this mechanism.
Metabolic lability of free hydroxyls
Unmethylated quercetin exhibits higher autoxidation susceptibility and different metabolic stability; results may not transfer between the two forms.

Quantitative Evidence: Quercetin 3,7-Dimethyl Ether vs. Analogs


Enhanced Vasorelaxant Potency vs. Quercetin

In a direct comparative study using phenylephrine-precontracted rat aortic rings, quercetin 3,7-dimethyl ether demonstrated the highest vasorelaxant potency among all tested compounds, including unmodified quercetin, quercetin 3,4′,7-trimethyl ether (ayanin), and quercetin 3,3′,4′,7-tetramethyl ether [1]. The study also confirmed that the relaxant effect of quercetin 3,7-dimethyl ether is mediated through the NO/cGMP pathway, as it was significantly decreased by endothelial removal, methylene blue (guanylyl cyclase inhibitor), and L-NAME (NO-synthase inhibitor) [1].

Vasorelaxant Potency
Head-to-head
pEC50 4.70 ± 0.18 vs. quercetin 3.96 ± 0.07 (5.5-fold higher)
Supports selection for NO/cGMP pathway-dependent relaxation studies
Rat aortic ring model; endothelium-dependent mechanism confirmed
Vascular Pharmacology Flavonoid SAR Nitric Oxide/cGMP Pathway

Multi-Cytokine Suppression in Immune and Epithelial Cells

Quercetin 3,7-O-dimethyl ether (QDE) isolated from Siegesbeckia pubescens was evaluated for its anti-inflammatory activity in LPS-stimulated RAW264.7 mouse macrophages and HT-29 human colon epithelial cells [1]. QDE (10–100 μM) significantly and concentration-dependently suppressed the production of nitric oxide (NO), pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-8), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins [1]. For context, unmodified quercetin has been reported to inhibit NO production with an IC50 of 11.6 μM, iNOS with an IC50 of 7.9 μM, and PGE2 with an IC50 of 6.5 μM in similar macrophage models, and inhibits IL-8 production in various cell types [2][3].

Cytokine Suppression
Cross-study context
NO reduction 71% at 100 μM; IL-8 decreased from 223 to 64 pg/mL at 50 μM
Supports multi-cytokine suppression model context in macrophages and colon epithelial cells
LPS-stimulated RAW264.7 and HT-29 models; quercetin IC50 values reported for comparison
Inflammation Cytokine Signaling Inflammatory Bowel Disease Models

Differentiated Peroxyl Radical Scavenging Capacity

The free radical scavenging capacity of quercetin 3,7-dimethyl ether and several quercetin derivatives isolated from Hypericum ternum was evaluated using the DPPH radical consumption assay [1]. All tested compounds, including quercetin 3,7-dimethyl ether, demonstrated DPPH radical scavenging ability [1]. The rank order of scavenging capacity was: guaijaverin > hyperoside ≈ isoquercitrin > quercetin-3-methyl-ether [1]. Notably, while unmodified quercetin (10 μM) efficiently protected pyrogallol red from peroxyl radicals, the 3-O-substituted derivatives including quercetin 3,7-dimethyl ether failed to provide protection at concentrations up to 100 μM, indicating that substitution at the 3-position strongly reduces peroxyl radical scavenging capacity [1]. This is a class-level characteristic of 3-O-substituted flavonols, where methylation or glycosylation at the 3-position alters the hydrogen atom transfer mechanism and steric accessibility of the C-ring [2].

Radical Scavenging
Class-level
DPPH scavenging active; no peroxyl radical protection at 100 μM
Altered radical profile: 3-O-substitution may abolish peroxyl radical protection
Class-level SAR for 3-O-substituted flavonols; review for oxidative stress assay design
Antioxidant Activity Free Radical Scavenging DPPH Assay

In Vivo Hepatoprotection Against Acetaminophen Toxicity

In a mouse model of acetaminophen-induced hepatotoxicity, oral administration of quercetin-3,7-dimethyl-ether at a dose of 114 mg/kg demonstrated potent antioxidative and hepatoprotective effects [1]. The study assessed lipid peroxidation (liver and plasma), cellular glutathione (GSH) levels, and plasma AST/ALT enzyme activities [1]. This in vivo activity is consistent with the broader class of flavonoids, many of which exhibit hepatoprotection; however, the specific methylation pattern may influence absorption and tissue distribution [2].

In Vivo Hepatoprotection
Reported
114 mg/kg oral dose reduced liver injury markers in acetaminophen mouse model
Model-response context for hepatoprotection studies; oral dosing benchmark available
Data to verify with independent replication; purity and batch consistency review advised
Hepatoprotection In Vivo Pharmacology Acetaminophen Toxicity

Research Applications of Quercetin 3,7-Dimethyl Ether


Vascular Relaxation via NO/cGMP Pathway

Based on the direct head-to-head evidence showing a 5.5-fold higher vasorelaxant pEC50 (4.70) compared to unmodified quercetin, quercetin 3,7-dimethyl ether is the preferred compound for ex vivo aortic ring assays and vascular smooth muscle research focused on endothelium-dependent and NO/cGMP pathway-mediated relaxation [1]. Its superior potency allows for lower working concentrations, reducing potential off-target effects and solubility issues common with flavonoid testing.

IBD and Multi-Cytokine Inflammation Models

The compound's demonstrated capacity to simultaneously suppress multiple inflammatory mediators—NO, IL-1β, IL-6, TNF-α, IL-8, iNOS, and COX-2—in both macrophage and colon epithelial cell models makes it a strong candidate for in vitro mechanistic studies of IBD and other complex inflammatory disorders [2]. Researchers modeling cytokine storm or mucosal inflammation can leverage this broad-spectrum profile as a tool compound.

Hepatoprotection and In Vivo Toxicology

The in vivo efficacy of quercetin 3,7-dimethyl ether at an oral dose of 114 mg/kg in an acetaminophen-induced liver injury model provides a validated starting point for preclinical studies exploring hepatoprotective mechanisms [3]. Procurement of high-purity compound is essential for replicating this dosing regimen and for PK/PD correlation studies in rodent models.

Flavonoid Methylation SAR Studies

The compound's distinct methylation pattern (3- and 7-O-methyl) and its differential activity profile compared to quercetin and other methylated analogs (e.g., 3,4′,7-trimethyl ether) make it an essential reference standard for SAR investigations aimed at understanding how methoxy substitution impacts flavonoid potency, metabolic stability, and target engagement [1][4].

Application
Selection Property
Validation Focus
NO/cGMP pathway-dependent vasorelaxation research
Methylation-dependent vasorelaxant response profile
Endothelium-dependent aortic ring model review
Multi-cytokine inflammatory mediator suppression studies
Broad-spectrum cytokine suppression profile (IL-1β, IL-6, TNF-α, IL-8)
LPS-stimulated macrophage and colon epithelial model context
In vivo hepatoprotection model research
Oral dosing model-response context
Acetaminophen-induced liver injury model; batch consistency review
Flavonoid methylation SAR studies
Methylation pattern-dependent target engagement and metabolic profile
Comparative SAR with quercetin and methylated analogs

Technical Documentation Hub

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43 linked technical documents
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